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Professionals

Introduction

Roginolisib (also known as I0A-244 and MSC2360844) is a potent and highly selective, orally
bioavailable, non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase
(PI3Kd).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation,
survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] PI3Kd is
preferentially expressed in hematopoietic cells and plays a crucial role in the function of
immune cells, including regulatory T cells (Tregs).[1] By inhibiting PI3Kd, Roginolisib can
modulate the tumor microenvironment, reducing the number of immunosuppressive Tregs and
enhancing the anti-tumor immune response.[1][2] It has also been shown to have direct anti-
tumor effects in cancer cells with high PI3Kd expression.[1]

These application notes provide a comprehensive guide for the in vivo administration of
Roginolisib hemifumarate in mice, based on preclinical data from syngeneic tumor models
and a model of systemic lupus erythematosus (SLE).

Mechanism of Action: PI3Kd Signaling Pathway

Roginolisib selectively inhibits PI3Kd, a key enzyme in the PI3BK/AKT/mTOR signaling cascade.
This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein
coupled receptors (GPCRSs), leading to the recruitment and activation of PI3K. PI3K then
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phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol
3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating
downstream effectors such as AKT and PDKL1. Activated AKT, in turn, phosphorylates a
multitude of substrates, including mTOR, which promotes cell growth, proliferation, and survival
while inhibiting apoptosis. By blocking PI3Kd, Roginolisib disrupts this signaling cascade,
leading to reduced cancer cell proliferation and survival, and modulation of the immune
response.
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Caption: PI3Kd signaling pathway and the inhibitory action of Roginolisib.
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Data Presentation
Table 1: In Vivo Dosing of Roginolisib Hemifumarate in

Syngeneic Mouse Cancer Models
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L1 (10
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Table 2: In Vivo Dosing of Roginolisib Hemifumarate in a
Murine Model of Systemic Lupus Erythematosus (SLE)
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Experimental Protocols
Protocol 1: Administration of Roginolisib in a Syngeneic

CT26 Colorectal Cancer Model

Obijective: To evaluate the anti-tumor efficacy of Roginolisib as a monotherapy or in

combination with an immune checkpoint inhibitor.

Materials:

e Roginolisib hemifumarate

e Vehicle: 1% Methylcellulose in sterile water

e CT26 tumor cells

e Female BALB/c mice

e Anti-PD-L1 antibody (e.g., clone 10F.9G2)

o Standard animal handling and oral gavage equipment

 Calipers for tumor measurement

Procedure:
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Tumor Cell Implantation: Subcutaneously inject CT26 tumor cells into the flank of female
BALB/c mice.

Tumor Growth Monitoring: Allow tumors to grow to a mean size of 100-150 mms.
Randomization: Randomize mice into treatment groups based on tumor volume.
Drug Preparation: Prepare a suspension of Roginolisib in 1% methylcellulose.

Dosing:

[e]

Roginolisib Monotherapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice
daily.

o Combination Therapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice
daily and 10 mg/kg of anti-PD-L1 antibody via intraperitoneal (i.p.) injection twice weekly.

o Vehicle Control Group: Administer an equivalent volume of 1% methylcellulose via oral
gavage twice daily.

o Isotype Control Group (for combination therapy): Administer an equivalent volume of 1%
methylcellulose via oral gavage twice daily and an isotype control antibody via i.p. injection
twice weekly.

Tumor Measurement: Measure tumor dimensions with calipers three times a week and
calculate tumor volume.

Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint or
for a specified duration. At the end of the study, tumors and relevant tissues can be
harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
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Caption: Experimental workflow for Roginolisib in a CT26 syngeneic model.

Protocol 2: Formulation of Roginolisib for Oral
Administration

Objective: To prepare a stable and consistent formulation of Roginolisib for oral gavage in mice.

Materials:
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Roginolisib hemifumarate powder

Vehicle: 1% (w/v) Methylcellulose in sterile, purified water

Mortar and pestle or homogenizer

Stir plate and stir bar

Appropriate weighing and volumetric equipment
Procedure:

e Vehicle Preparation: Prepare the 1% methylcellulose solution by slowly adding the
methylcellulose powder to stirring water. It may be necessary to heat the water initially to aid
in dissolution, followed by cooling to allow for complete hydration and thickening.

e Weighing: Accurately weigh the required amount of Roginolisib hemifumarate powder
based on the desired final concentration and the total volume to be prepared.

e Suspension Preparation:

o Method A (Mortar and Pestle): Add a small amount of the vehicle to the Roginolisib powder
in a mortar to create a paste. Gradually add the remaining vehicle while continuously
triturating to ensure a uniform suspension.

o Method B (Homogenizer): Place the weighed Roginolisib powder in a suitable container
with the full volume of the vehicle. Use a homogenizer to create a fine and uniform
suspension.

o Storage: Store the prepared suspension at 2-8°C and protected from light. Ensure the
suspension is well-mixed (e.g., by vortexing or stirring) before each administration to ensure
dose uniformity. It is recommended to prepare the formulation fresh, though stability should
be determined for longer-term studies.

Note on Alternative Vehicles: For toxicology studies in rats, a vehicle of 0.25% aqueous
hydroxypropyl methylcellulose has been used.[5] For SLE models, formulations in 20% SBE-3-
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CD in saline or corn oil have been described.[6] The choice of vehicle may depend on the
specific experimental requirements and the solubility and stability of the compound.

Concluding Remarks

Roginolisib hemifumarate has demonstrated promising anti-tumor activity in preclinical
mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.
The provided dosing and protocol information serves as a valuable resource for researchers
designing in vivo studies to further investigate the therapeutic potential of this novel PI3Kd
inhibitor. It is crucial to carefully consider the specific mouse strain, tumor model, and
experimental endpoints when adapting these protocols for individual research needs. Further
dose-finding and pharmacokinetic/pharmacodynamic studies may be necessary to optimize the
dosing regimen for different cancer types and therapeutic combinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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